molecular formula C5H8N4OS B1465374 4-Ethyl-1,2,3-thiadiazole-5-carbohydrazide CAS No. 1491632-63-3

4-Ethyl-1,2,3-thiadiazole-5-carbohydrazide

Cat. No.: B1465374
CAS No.: 1491632-63-3
M. Wt: 172.21 g/mol
InChI Key: XMQQTJHBRXMKQN-UHFFFAOYSA-N
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Description

4-Ethyl-1,2,3-thiadiazole-5-carbohydrazide is a useful research compound. Its molecular formula is C5H8N4OS and its molecular weight is 172.21 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

4-Ethyl-1,2,3-thiadiazole-5-carbohydrazide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial activity, particularly against Gram-positive bacteria . The interaction of this compound with bacterial enzymes disrupts their normal function, leading to the inhibition of bacterial growth. Additionally, this compound has been found to interact with hydrazide-hydrazones, which are known for their antimicrobial properties . The nature of these interactions involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound-enzyme complex and enhance its bioactivity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound exhibits cytotoxic activity, reducing cell viability and inducing apoptosis . The compound’s impact on cell signaling pathways involves the inhibition of key enzymes and proteins that regulate cell proliferation and survival. Furthermore, this compound affects gene expression by modulating the transcription of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to bacterial enzymes, forming stable complexes that inhibit their activity . This inhibition disrupts essential biochemical pathways, leading to the death of bacterial cells. Additionally, the compound interacts with cellular proteins involved in apoptosis, promoting programmed cell death in cancer cells . The changes in gene expression induced by this compound further enhance its cytotoxic effects, making it a potent anticancer agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its bioactivity over extended periods . Prolonged exposure to this compound can lead to the degradation of cellular components and the induction of oxidative stress. Long-term effects observed in in vitro and in vivo studies include sustained inhibition of cell proliferation and increased apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits antimicrobial and anticancer activity without significant toxicity . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects observed in these studies indicate that there is a narrow therapeutic window for the safe and effective use of this compound. Careful dosage optimization is essential to maximize its therapeutic benefits while minimizing potential toxic effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolic products of this compound are further processed by conjugation reactions, leading to their excretion in urine. The interaction of this compound with metabolic enzymes can affect metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, this compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals. The localization of this compound within subcellular compartments influences its bioactivity and determines its specific effects on cellular function.

Properties

IUPAC Name

4-ethylthiadiazole-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4OS/c1-2-3-4(5(10)7-6)11-9-8-3/h2,6H2,1H3,(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQQTJHBRXMKQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SN=N1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.